molecular formula C7H3Br2NS B13696236 3,5-Dibromophenyl Isothiocyanate

3,5-Dibromophenyl Isothiocyanate

Cat. No.: B13696236
M. Wt: 292.98 g/mol
InChI Key: LCGAHLZXWAVKRH-UHFFFAOYSA-N
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Description

3,5-Dibromophenyl Isothiocyanate is an organic compound with the molecular formula C7H3Br2NCS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromophenyl Isothiocyanate typically involves the reaction of 3,5-dibromoaniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

3,5-Dibromoaniline+Thiophosgene3,5-Dibromophenyl Isothiocyanate+Hydrogen Chloride\text{3,5-Dibromoaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 3,5-Dibromoaniline+Thiophosgene→3,5-Dibromophenyl Isothiocyanate+Hydrogen Chloride

The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of safer and more environmentally friendly reagents is also explored to minimize the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromophenyl Isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thioureas.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dibromophenyl Isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Dibromophenyl Isothiocyanate exerts its effects involves the interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes such as signal transduction, cell cycle regulation, and apoptosis. The compound’s ability to induce oxidative stress and modulate transcription factors further contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromophenyl Isothiocyanate is unique due to the presence of two bromine atoms at the 3 and 5 positions on the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H3Br2NS

Molecular Weight

292.98 g/mol

IUPAC Name

1,3-dibromo-5-isothiocyanatobenzene

InChI

InChI=1S/C7H3Br2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H

InChI Key

LCGAHLZXWAVKRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)N=C=S

Origin of Product

United States

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